molecular formula C10H9FN2O2 B1346339 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione CAS No. 6270-38-8

5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione

Katalognummer: B1346339
CAS-Nummer: 6270-38-8
Molekulargewicht: 208.19 g/mol
InChI-Schlüssel: HJCCCQPVRYYYMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione is a hydantoin-based compound serving as a key intermediate and pharmacophore in modern central nervous system (CNS) drug discovery research. Its core structure is actively investigated for designing dual-acting ligands that target complex neurobiological pathways. Recent studies highlight its integration into novel compounds that function as both potent serotonin 5-HT7 receptor (5-HT7R) antagonists and effective voltage-gated sodium channel inhibitors . This dual mechanism is a promising strategy for researching new therapeutic agents for mood disorders and neuropathic pain . The compound's structural features, including the planar hydantoin ring and the specific dihedral angle of 65.55° between the hydantoin and the fluorophenyl ring, are critical for its molecular interactions and solid-state packing, often facilitated by N-H···O hydrogen bonds that form one-dimensional chains . As a versatile scaffold, hydantoin derivatives demonstrate a broad pharmacological profile, making this compound a valuable building block for developing potential antidepressants, anxiolytics, and anticonvulsants . This product is intended for research purposes only in laboratory settings.

Eigenschaften

IUPAC Name

5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c1-10(8(14)12-9(15)13-10)6-2-4-7(11)5-3-6/h2-5H,1H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCCCQPVRYYYMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6270-38-8, 428-22-8
Record name NSC35591
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35591
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 4-fluoroaniline with methyl isocyanate to form an intermediate, which is then cyclized to produce the desired imidazolidine-2,4-dione. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Reaction Types and Mechanisms

This compound participates in three primary reaction categories:

Reaction Type Key Functional Groups Involved Mechanistic Pathway
Nucleophilic Substitution Fluorophenyl ring, imidazolidine NHAromatic electrophilic substitution or SNAr
Cycloaddition Imidazolidine ringRing-opening followed by recombination
Functional Group Modification Carbonyl groups, methyl substituentOxidation/reduction or alkylation

Sulfonylation at the Imidazolidine NH

This reaction introduces sulfonyl groups, enhancing biological activity (e.g., hypoglycemic properties) .

Reagents/Conditions :

  • 4-Chlorobenzenesulfonyl chloride
  • Triethylamine (base), dichloromethane solvent
  • Catalytic DMAP, room temperature

Product :
1-(4-Chlorophenylsulfonyl)-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione
Yield : >90% (isolated via recrystallization in ethyl acetate) .

Crystallographic Data :

  • Dihedral angle between fluorophenyl and sulfonylphenyl rings: 6.07°–8.67°
  • Intermolecular Cl···F contacts: 3.05–3.12 Å .

Stereoselective Alkylation

Used to synthesize enantiopure derivatives for 5-HT7 receptor modulation .

Reagents/Conditions :

  • S/R-Epichlorohydrin
  • Chiral resolution via S/R-phenethylamine salts
  • NaOH-mediated alkylation

Products :

  • (R)-5-(4-Fluorophenyl)-5-methyl-3-(oxiran-2-ylmethyl)imidazolidine-2,4-dione
  • Epoxide ring-opening with piperazine yields stereoisomeric antagonists .

Biological Impact :

  • IC₅₀ values for 5-HT7R: 2–15 nM
  • Antidepressant activity confirmed in murine models .

Bucherer-Bergs Reaction

Forms the hydantoin core from 4-fluoroacetophenone .

Reagents/Conditions :

  • 4-Fluoroacetophenone + ammonium carbonate
  • KCN in aqueous ethanol, 328–333 K

Product :
this compound
Yield : 75% after recrystallization .

Key Spectral Data :

  • IR (KBr): ν(C=O) 1,780 cm⁻¹, ν(NH) 3,200 cm⁻¹
  • X-ray: Hydantoin ring puckering angle = 12.5° .

Comparative Reactivity Table

Reaction Reagents Conditions Major Product Application
SulfonylationArSO₂Cl, Et₃NRT, CH₂Cl₂SulfonylhydantoinsAntidiabetic agents
Epoxide Ring-OpeningPiperazine derivativesReflux, THFPiperazinylmethylhydantoinsCNS therapeutics
HydrolysisNaOH/H₂O373 K, 6 hr5-(4-Fluorophenyl)-5-methylhydantoic acidProdrug synthesis

Stability and Reaction Considerations

  • Thermal Stability : Decomposes above 485 K .
  • pH Sensitivity : Stable in neutral conditions; hydrolyzes in strong acid/base.
  • Solvent Effects : Reactions proceed optimally in aprotic solvents (e.g., CH₂Cl₂) .

Wissenschaftliche Forschungsanwendungen

5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Structural and Crystallographic Features

The compound’s planar hydantoin ring and fluorophenyl substituent influence its electronic properties and molecular interactions. Key comparisons include:

Table 1: Structural Comparisons of Hydantoin Derivatives
Compound Substituents (C5/C3) Dihedral Angle (°) Hydrogen Bonding Patterns Reference
Target Compound 4-Fluorophenyl, Methyl 65.55(5) 1D chains via N–H⋯O bonds
BIRT 377 4-Bromobenzyl, 3,5-Dichlorophenyl N/A Not reported
1-(4-Chlorophenylsulfonyl) Derivative 4-Fluorophenyl, 4-Chlorophenylsulfonyl 6.07–8.67 Dimer formation via N–H⋯O; C–H⋯O/F interactions
5-Ethoxy-1-(4-methoxyphenyl)-3-phenyl Ethoxy, 4-Methoxyphenyl, Phenyl N/A Not reported
5-(4-Methoxyphenyl)-5-methyl 4-Methoxyphenyl, Methyl N/A Enhanced solubility due to methoxy group

Key Observations :

  • The dihedral angle in the target compound (65.55°) reflects steric and electronic effects of the fluorophenyl group, contrasting with sulfonylated derivatives where substituents reduce the angle to ~6–9° .
  • Methoxy or ethoxy substituents (e.g., in ) improve solubility but may reduce planarity, altering biological interactions.

Electronic and Reactivity Profiles

The fluorophenyl group enhances electron-withdrawing effects, stabilizing the hydantoin ring and promoting distinct reactivity in cyclization and sulfonylation reactions . For example:

  • Sulfonylation : Reaction with 4-chlorophenylsulfonyl chloride yields a hypoglycemic derivative with U-shaped geometry and halogen interactions (Cl⋯F = 3.05–3.12 Å) .
  • Lactam Reactivity : The compound’s rigid lactam structure enables selective hydrogen bonding, contrasting with thiazolidinediones (e.g., 5-(4-Fluorobenzylidene)-thiazolidine-2,4-dione), where sulfur inclusion alters ring flexibility and redox properties .

Key Observations :

  • Substituents critically modulate activity: Fluorophenyl/methyl groups favor hypoglycemic applications, while bromo/dichlorophenyl groups (BIRT 377) target immunomodulation .
  • Antimycobacterial activity in derivatives 24 and 25 correlates with electron-withdrawing substituents (4-chloro/methoxy) enhancing target binding .

Biologische Aktivität

5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione, commonly referred to as a hydantoin derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by a hydantoin ring structure with a 4-fluorophenyl group and a methyl substituent at the 5-position. Its molecular formula is C11H10FN2O2C_{11}H_{10}FN_2O_2 with a molecular weight of approximately 222.21 g/mol. The presence of the fluorine atom enhances its lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Research indicates that it may act as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids, thereby modulating pain and inflammation responses . Additionally, it has been noted for its potential as a selective antagonist for serotonin receptors (specifically 5-HT7R), which are implicated in mood regulation and anxiety disorders .

Antidepressant Effects

One of the most significant findings regarding the compound is its antidepressant-like activity demonstrated in various animal models. In a study assessing its effects on mouse models using the forced swim test (FST), doses of 2.5 mg/kg and 5 mg/kg significantly reduced immobility time, indicating potential antidepressant properties comparable to established medications like imipramine .

Hypoglycemic Activity

Research has also highlighted the hypoglycemic effects of this compound. In vivo studies have shown that derivatives of imidazolidine-2,4-dione exhibit significant blood glucose-lowering effects in diabetic models. The mechanism is believed to involve the inhibition of aldose reductase, an enzyme linked to diabetic complications .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantReduced immobility in FST
HypoglycemicSignificant blood glucose reduction
FAAH InhibitionModulation of pain and inflammation
5-HT7R AntagonismPotential treatment for mood disorders

Q & A

Q. What is the standard synthetic route for 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione, and how is its purity validated?

The compound is synthesized via the Bucherer-Bergs reaction, starting with 4-fluoroacetophenone, ammonium carbonate, and potassium cyanide in aqueous ethanol. The reaction is heated at 328–333 K until completion (monitored by TLC). Post-synthesis, the product is acidified, extracted, and recrystallized from ethanol/water, yielding 75% . Purity is confirmed using:

  • TLC (Rf = 0.58 in pet. ether/ethyl acetate 1:2).
  • Spectroscopy : IR (C=O stretches at 1773 and 1719 cm⁻¹), 1H NMR^1 \text{H NMR} (δ 1.80 for methyl, 7.18–7.64 for aromatic protons) .
  • Elemental analysis : Close agreement between calculated (C 57.69%, H 4.36%, N 13.46%) and observed values .

Q. How is the crystal structure of the compound characterized, and what key structural features influence its reactivity?

Single-crystal X-ray diffraction reveals a planar hydantoin ring with a dihedral angle of 65.55° between the p-fluorophenyl group and the ring. Key bond distances include C=O bonds at 1.2320 Å and 1.2080 Å, consistent with resonance stabilization. The methyl group at the chiral center (C1) introduces steric effects, potentially impacting derivatization at N3 .

Q. What preliminary biological activities have been reported for this compound?

The compound serves as an intermediate for hypoglycemic agents. Its sulfonyl derivatives exhibit aldose reductase inhibition (relevant for diabetic complications) and hypoglycemic activity in vitro. Initial assays involve enzymatic inhibition studies and cell-based models for glucose uptake .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonylation) alter the compound’s biological activity, and what methodologies validate these changes?

Sulfonylation at N1 with 4-chlorophenylsulfonyl chloride introduces bulky substituents, enhancing aldose reductase inhibition. Activity is assessed via:

  • Enzymatic assays : IC50 values against recombinant aldose reductase.
  • Crystallography : Dimer formation via N–H⋯O hydrogen bonds (e.g., N1–H⋯O3 = 2.10 Å) stabilizes the active conformation .
  • Comparative SAR : Derivatives with electron-withdrawing groups (e.g., -Cl, -F) show improved potency due to enhanced electrophilicity at the hydantoin ring .

Q. What strategies resolve contradictions in pharmacological data between parent and derivative compounds?

Contradictions (e.g., reduced activity despite structural similarity) are addressed via:

  • Conformational analysis : X-ray structures reveal steric clashes in derivatives with larger substituents (e.g., p-chlorophenylsulfonyl groups), hindering enzyme binding .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) compare binding affinities to aldose reductase active sites .
  • Dose-response curves : Non-linear regression identifies off-target effects at higher concentrations .

Q. How can reaction yields be optimized for large-scale synthesis without compromising purity?

Optimization strategies include:

  • Solvent selection : Replacing aqueous ethanol with DMF improves solubility of intermediates (e.g., 5-(4-methoxyphenyl) derivatives) .
  • Catalysis : DMAP accelerates sulfonylation reactions, reducing side products .
  • Process monitoring : In-line FTIR tracks reaction progress, minimizing over-acidification during workup .

Q. What crystallographic techniques elucidate intermolecular interactions in derivatives?

  • Hirshfeld surface analysis : Quantifies close contacts (e.g., Cl⋯F = 3.05 Å in sulfonyl derivatives) .
  • Packing diagrams : Reveal π-stacking (3.76 Å between fluorophenyl and chlorophenyl rings) and C–H⋯O interactions stabilizing crystal lattices .
  • Temperature-dependent XRD : Identifies phase transitions affecting bioavailability .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for sulfonylation to avoid hydrolysis .
  • Characterization : Use 13C NMR^{13} \text{C NMR} to confirm regioselectivity in alkylation reactions (e.g., C3 vs. N1 substitution) .
  • Biological assays : Include positive controls (e.g., epalrestat for aldose reductase inhibition) to benchmark activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.